molecular formula C13H17NO B14433440 4-[(1-Phenylethyl)amino]pent-3-en-2-one CAS No. 75838-83-4

4-[(1-Phenylethyl)amino]pent-3-en-2-one

Cat. No.: B14433440
CAS No.: 75838-83-4
M. Wt: 203.28 g/mol
InChI Key: IPLGCPNCNNFYEO-UHFFFAOYSA-N
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Description

4-[(1-Phenylethyl)amino]pent-3-en-2-one is an organic compound that features a phenylethylamine moiety attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Phenylethyl)amino]pent-3-en-2-one typically involves the reaction of 1-phenylethylamine with a suitable pentenone precursor under controlled conditions. One common method involves the condensation of 1-phenylethylamine with 3-penten-2-one in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Phenylethyl)amino]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(1-Phenylethyl)amino]pent-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1-Phenylethyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-penten-2-one: Shares a similar pentenone backbone but with an amino group instead of a phenylethylamine moiety.

    4-Phenyl-3-buten-2-one: Similar structure but lacks the amino group.

    1-Phenylethylamine: Contains the phenylethylamine moiety but lacks the pentenone backbone.

Uniqueness

4-[(1-Phenylethyl)amino]pent-3-en-2-one is unique due to the combination of its phenylethylamine and pentenone structures, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

75838-83-4

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(1-phenylethylamino)pent-3-en-2-one

InChI

InChI=1S/C13H17NO/c1-10(9-11(2)15)14-12(3)13-7-5-4-6-8-13/h4-9,12,14H,1-3H3

InChI Key

IPLGCPNCNNFYEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=CC(=O)C)C

Origin of Product

United States

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